
3'-O-(N-Methylanthraniloyl)-guanosine-5'-triphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-O-(N-Methylanthraniloyl)-guanosine-5’-triphosphate is a fluorescently labeled nucleotide analog. This compound is particularly useful in biochemical and biophysical research due to its ability to interact with various proteins and enzymes, allowing researchers to study nucleotide-protein interactions through fluorescence spectrometry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-(N-Methylanthraniloyl)-guanosine-5’-triphosphate involves the esterification of the ribose moiety of guanosine-5’-triphosphate with N-methylanthranilic acid. This process typically requires the use of specific reagents and conditions to ensure the successful attachment of the fluorescent label .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3’-O-(N-Methylanthraniloyl)-guanosine-5’-triphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the nucleotide.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield modified nucleotides with different functional groups .
Wissenschaftliche Forschungsanwendungen
3’-O-(N-Methylanthraniloyl)-guanosine-5’-triphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study nucleotide-protein interactions and enzyme kinetics.
Biology: Employed in fluorescence-based assays to investigate cellular processes involving nucleotides.
Medicine: Utilized in drug discovery and development to screen for potential inhibitors of nucleotide-binding proteins.
Industry: Applied in the development of diagnostic tools and assays for various biochemical applications
Wirkmechanismus
The mechanism of action of 3’-O-(N-Methylanthraniloyl)-guanosine-5’-triphosphate involves its interaction with nucleotide-binding proteins. The fluorescent label allows researchers to monitor these interactions in real-time using fluorescence spectrometry. The compound binds to the active site of the protein, and the resulting fluorescence change provides insights into the binding kinetics and conformational changes of the protein .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-O-(N-Methylanthraniloyl)-adenosine-5’-triphosphate: Another fluorescently labeled nucleotide analog used for similar applications.
2’-O-(N-Methylanthraniloyl)-guanosine-5’-triphosphate: A closely related compound with the fluorescent label attached at a different position on the ribose moiety.
Uniqueness
3’-O-(N-Methylanthraniloyl)-guanosine-5’-triphosphate is unique due to its specific labeling position, which can influence its interaction with proteins and enzymes. This uniqueness allows for distinct applications and provides researchers with a versatile tool for studying nucleotide-protein interactions .
Eigenschaften
CAS-Nummer |
85287-57-6 |
|---|---|
Molekularformel |
C18H23N6O15P3 |
Molekulargewicht |
656.3 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 2-(methylamino)benzoate |
InChI |
InChI=1S/C18H23N6O15P3/c1-20-9-5-3-2-4-8(9)17(27)37-13-10(6-35-41(31,32)39-42(33,34)38-40(28,29)30)36-16(12(13)25)24-7-21-11-14(24)22-18(19)23-15(11)26/h2-5,7,10,12-13,16,20,25H,6H2,1H3,(H,31,32)(H,33,34)(H2,28,29,30)(H3,19,22,23,26)/t10-,12-,13-,16-/m1/s1 |
InChI-Schlüssel |
DSPRYHPLXXUNHS-XNIJJKJLSA-N |
Isomerische SMILES |
CNC1=CC=CC=C1C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C3N=C(NC4=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Kanonische SMILES |
CNC1=CC=CC=C1C(=O)OC2C(OC(C2O)N3C=NC4=C3N=C(NC4=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-methylazuleno[1,2-B]thiophene-4-carboxylate](/img/structure/B14402609.png)
![Butyl thieno[2,3-B]pyridine-6-carboximidate](/img/structure/B14402619.png)
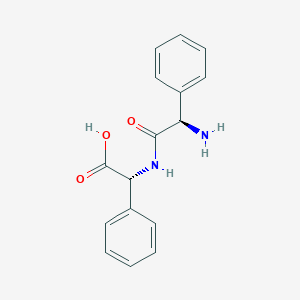
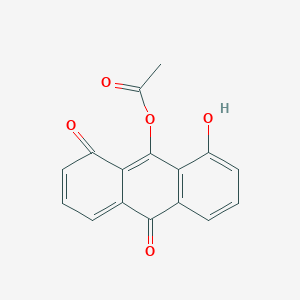
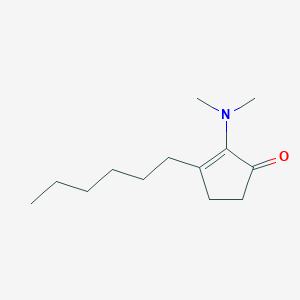
![9-[(Propan-2-yl)oxy]-9H-fluorene](/img/structure/B14402639.png)

![6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14402645.png)

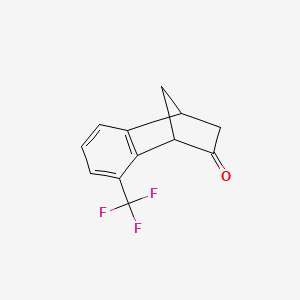
![1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]-](/img/structure/B14402664.png)
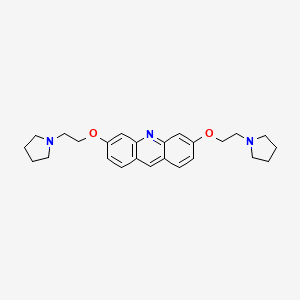
methyl}-1H-imidazole](/img/structure/B14402672.png)

